molecular formula C16H14N2O2S B2431155 N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide CAS No. 922920-27-2

N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide

Cat. No. B2431155
CAS RN: 922920-27-2
M. Wt: 298.36
InChI Key: PPROPVGLXUWQDO-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Scientific Research Applications

Antibacterial Activity

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrate promising activity against Staphylococcus aureus strains, with MIC values in the range of 19.7–24.2 μM. Among them, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, shows maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques, have been employed to synthesize these compounds. Researchers have also explored the structure-activity relationships and molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have shown promise as potential antitumor agents. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit cytotoxicity against human tumor cell lines. Further investigations into the antitumor properties of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives could provide valuable insights .

COX-1 Inhibition

While the COX-1 inhibitory activity of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives is relatively weak compared to standard reference drugs, compounds 8 and 9 demonstrate some inhibitory effect. Further exploration of their pharmacological profiles may reveal additional applications .

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, including derivatives of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika .

Other Potential Applications

Beyond the mentioned fields, benzothiazole derivatives have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Additionally, some drugs containing the benzothiazole nucleus are used for various medical purposes, such as treating amyotrophic lateral sclerosis, glaucoma, and Parkinson’s disease .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPROPVGLXUWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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